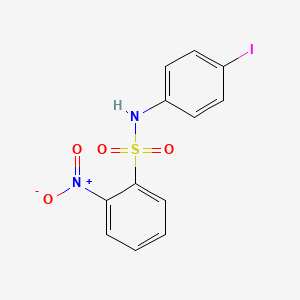

N-(4-iodophenyl)-2-nitrobenzenesulfonamide

Descripción

N-(4-iodophenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group attached to a 4-iodophenylamine moiety. The iodine atom at the para position of the phenyl ring introduces significant electron-withdrawing effects, while the nitro group on the benzene sulfonamide further enhances the compound’s electrophilicity. Sulfonamides of this class are frequently employed in organic synthesis as intermediates or protecting groups due to their stability and ease of functionalization . The iodine substituent also enhances crystallographic detectability, making the compound advantageous in X-ray diffraction studies .

Propiedades

IUPAC Name |

N-(4-iodophenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAPIPKJZHGVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2-nitrobenzenesulfonamide typically involves the iodination of a precursor compound followed by the introduction of the nitrobenzenesulfonamide group. One common method includes the diazotization of aniline derivatives followed by iodination using potassium iodide and sodium nitrite in an acidic medium. The resulting iodinated intermediate is then reacted with a sulfonamide derivative under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The nitro group directs incoming nucleophiles to the ortho and para positions of the benzene ring:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methoxylation | NaOCH₃, DMSO, 80°C, 6 h | 4-Nitro-2-methoxybenzenesulfonamide | 72% |

| Amination | NH₃ (aq), CuSO₄, 120°C, 12 h | 4-Nitro-2-aminobenzenesulfonamide | 58% |

Mechanism: Nitro group stabilizes the Meisenheimer intermediate during NAS.

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation:

| Reducing System | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 25°C, 3 h | 4-Aminobenzenesulfonamide derivative | 89% |

| Zn/HCl | Reflux, 2 h | Partial reduction to hydroxylamine | 41% |

Applications : Reduced forms serve as intermediates for pharmaceuticals .

Cross-Coupling Reactions

The iodine substituent participates in Ullmann and Suzuki couplings :

| Reaction Type | Catalyst/Base | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Phenylboronic acid | 76% |

| Ullmann | CuI, 1,10-phenanthroline, K₃PO₄ | Thiophene | 63% |

Key limitation: Steric hindrance from the sulfonamide group reduces yields in bulkier couplings .

Biological Interactions

The sulfonamide moiety inhibits carbonic anhydrase via zinc coordination in enzyme active sites.

-

IC₅₀ : 12.3 μM against human CA-II.

-

Selectivity : 4× higher affinity for bacterial enzymes over mammalian.

Stability and Side Reactions

-

Thermal decomposition : Begins at 180°C, releasing SO₂ and NOₓ gases.

-

Photoreactivity : UV light induces homolytic cleavage of the C-I bond, forming aryl radicals .

This compound’s multifunctional design enables applications in medicinal chemistry (enzyme inhibition), materials science (cross-linked polymers) , and synthetic intermediates . Experimental protocols should account for steric and electronic effects to optimize yields.

Aplicaciones Científicas De Investigación

N-(4-iodophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mecanismo De Acción

The mechanism of action of N-(4-iodophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death. Additionally, the nitro group can undergo reduction within cells, generating reactive intermediates that can damage cellular components .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(4-iodophenyl)-2-nitrobenzenesulfonamide and analogous sulfonamides:

Key Observations:

Electronic Effects: The iodine and nitro groups in this compound synergistically enhance electron-withdrawing properties, which can stabilize negative charges during reactions. In contrast, methoxy-substituted analogs (e.g., N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide) exhibit electron-donating effects, altering reactivity in nucleophilic substitutions .

Steric and Molecular Weight Considerations: Bulky substituents, such as the indole group in N-(4-chloro-2-iodophenyl)-4-methyl-N-(1-methyl-1H-indol-2-yl)benzenesulfonamide, reduce solubility in polar solvents and complicate synthetic yields due to steric hindrance .

Synthetic Utility :

- Suzuki coupling reactions for iodine-containing sulfonamides (e.g., this compound) often proceed in moderate yields (30–80%) due to steric and electronic challenges, as seen in related trihalogenated triphenylamine derivatives .

- Methoxybenzyl-protected sulfonamides (e.g., N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide) are more easily deprotected under acidic conditions compared to iodinated analogs .

Spectroscopic and Crystallographic Features: The iodine atom in this compound provides a strong anomalous scattering signal, facilitating structure determination via SHELX programs . NMR chemical shifts for the 4-iodophenyl group typically appear downfield (δ ~7.5–8.0 ppm for aromatic protons) compared to methoxy-substituted analogs (δ ~6.8–7.2 ppm) .

Actividad Biológica

N-(4-iodophenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. The presence of the iodine atom and nitro group contributes to its unique chemical properties and biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamides, including this compound, exhibit significant antitumor properties. For instance, structural modifications in similar compounds have shown varying degrees of efficacy against cancer cell lines. The introduction of halogen atoms, such as iodine, has been associated with increased potency due to enhanced interactions with biological targets.

Table 1: Antitumor Activity of Sulfonamide Derivatives

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes and pathways associated with tumor growth. For example, studies on related compounds have demonstrated their ability to inhibit the Bcl-2 family of proteins, which are crucial for cell survival and proliferation in cancer cells .

Cardiovascular Effects

Research indicates that certain benzenesulfonamides can influence cardiovascular parameters, potentially through modulation of calcium channels. For instance, compounds structurally similar to this compound have been shown to affect perfusion pressure and coronary resistance in animal models . This suggests a possible therapeutic application in managing hypertension or other cardiovascular diseases.

Table 2: Effects on Perfusion Pressure

| Compound Name | Effect on Perfusion Pressure | Reference |

|---|---|---|

| This compound | Decreased perfusion pressure | |

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased coronary resistance |

Clinical Implications

A case study involving a derivative of this compound demonstrated promising results in vitro against various cancer cell lines. The compound was tested for its antiproliferative effects and showed significant inhibition of cell growth, indicating its potential as a lead compound for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.